molecular formula C18H19ClN2O2S B3956007 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide

Cat. No. B3956007
M. Wt: 362.9 g/mol
InChI Key: FTRJPJPLWMDJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BHAM, is a synthetic compound that has gained significant attention in the field of scientific research. BHAM belongs to the class of carbonic anhydrase inhibitors and has been widely used for its potential therapeutic applications.

Mechanism of Action

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This compound blocks the conversion of carbon dioxide to bicarbonate, which is essential for maintaining acid-base balance and regulating ion transport. By inhibiting carbonic anhydrase, this compound can alter the physiological processes that are dependent on this enzyme, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce intraocular pressure in animal models of glaucoma, making it a potential therapeutic agent for this disease. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide has several advantages for lab experiments. This compound is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the physiological processes that are dependent on this enzyme. Additionally, this compound is stable under a wide range of pH and temperature conditions, making it a versatile compound for use in various experimental settings. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, this compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide. One potential direction is to study the effects of this compound on other physiological processes that are dependent on carbonic anhydrase, such as respiration and acid-base balance. Additionally, future studies could investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and diabetes. Finally, future studies could focus on developing more potent and selective carbonic anhydrase inhibitors based on the structure of this compound.

Scientific Research Applications

N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes, including acid-base balance, ion transport, and respiration. This compound has been studied for its potential use in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S/c1-3-11(2)13-6-9-16(22)15(10-13)20-18(24)21-17(23)12-4-7-14(19)8-5-12/h4-11,22H,3H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRJPJPLWMDJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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